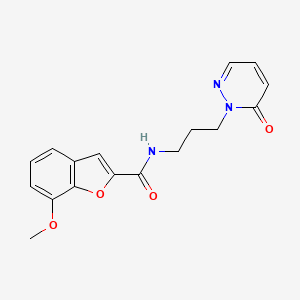
7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is an intriguing compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound features a benzofuran scaffold, known for its diverse bioactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Scaffold: : This can be achieved through the cyclization of o-hydroxyaryl ketones.
Methoxylation: : Introduction of the methoxy group at the 7-position using methyl iodide in the presence of a base.
Amide Bond Formation: : Coupling the benzofuran derivative with 3-(6-oxopyridazin-1(6H)-yl)propylamine under suitable conditions using coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimized reaction conditions, such as solvent selection and temperature control, to ensure high yields and purity. Continuous flow chemistry might be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can undergo various reactions, including:
Oxidation: : The benzofuran ring can be subjected to oxidative conditions to yield corresponding quinones.
Reduction: : The carbonyl group in the pyridazinone moiety can be reduced to the corresponding alcohol.
Substitution: : The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : m-CPBA or other peroxides.
Reduction: : NaBH4, LiAlH4.
Substitution: : NaH, RX (where R is an alkyl group).
Major Products Formed
Oxidation: : Benzofuran quinones.
Reduction: : Benzofuran alcohols.
Substitution: : Benzofuran derivatives with various substituents.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : As a potential probe in studying enzyme interactions due to its amide linkage and heterocyclic structure.
Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer research.
Industry: : Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide largely depends on its application:
Biological Systems: : It might interact with specific enzymes or receptors, altering signaling pathways or enzyme activity.
Chemical Reactions: : Acts as an electrophile or nucleophile depending on the functional group reacting.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
7-methoxybenzofuran-2-carboxamide: : Lacks the pyridazinone moiety.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide: : Lacks the methoxy group.
7-hydroxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide: : Has a hydroxyl group instead of a methoxy group.
Uniqueness
The unique combination of methoxy, benzofuran, and pyridazinone makes 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide a valuable compound for diverse research applications.
Properties
IUPAC Name |
7-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-13-6-2-5-12-11-14(24-16(12)13)17(22)18-8-4-10-20-15(21)7-3-9-19-20/h2-3,5-7,9,11H,4,8,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFUWMRTBRAPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
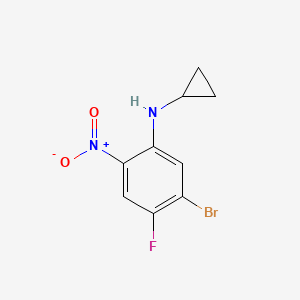
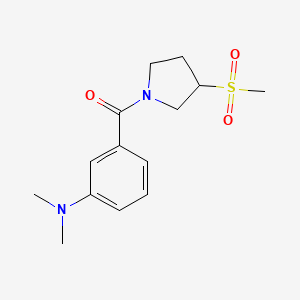
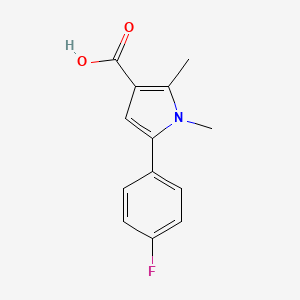
![3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2735463.png)
![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)
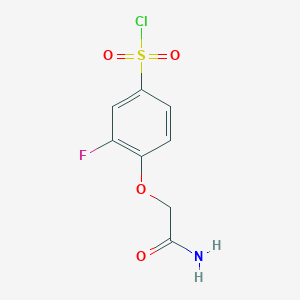
![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)
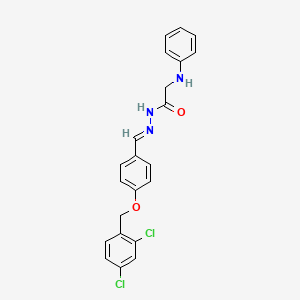
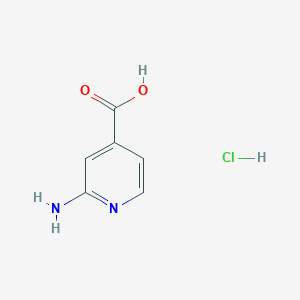
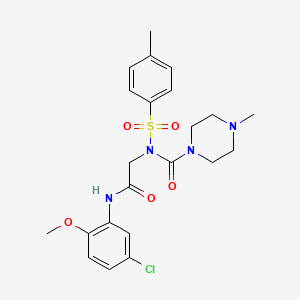
![4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine](/img/structure/B2735478.png)
![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)
